molecular formula C20H14Cl2F2N2O3S B3544407 N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3544407
M. Wt: 471.3 g/mol
InChI Key: QBUIRQHDHPJMLA-UHFFFAOYSA-N
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Description

N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a synthetic organic compound characterized by the presence of dichlorophenyl, difluorophenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Preparation Methods

The synthesis of N2-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions:

    Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Amidation: The final step involves the formation of the glycinamide backbone through amidation reactions, where the amine group reacts with a carboxylic acid derivative.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.

Chemical Reactions Analysis

N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique properties.

Mechanism of Action

The mechanism of action of N2-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific context of its use.

Comparison with Similar Compounds

N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can be compared with other similar compounds, such as:

    N~2~-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)glycinamide: Lacks the phenylsulfonyl group, which may affect its chemical reactivity and biological activity.

    N~2~-(3,5-dichlorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the difluorophenyl group, potentially altering its interactions with molecular targets.

    N~2~-(2,4-difluorophenyl)-N-(phenylsulfonyl)glycinamide: Lacks the dichlorophenyl group, which may influence its overall properties.

The uniqueness of N2-(3,5-dichlorophenyl)-N-(2,4-difluorophenyl)-N~2~-(phenylsulfonyl)glycinamide lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the individual components.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,5-dichloroanilino]-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2F2N2O3S/c21-13-8-14(22)10-16(9-13)26(30(28,29)17-4-2-1-3-5-17)12-20(27)25-19-7-6-15(23)11-18(19)24/h1-11H,12H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUIRQHDHPJMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2)F)F)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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